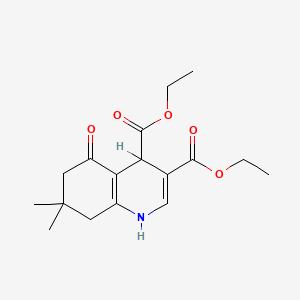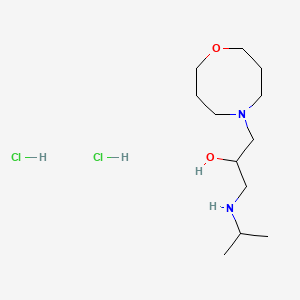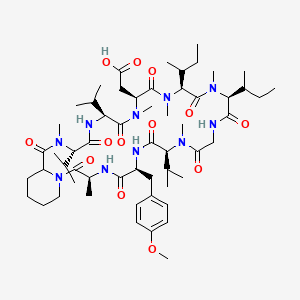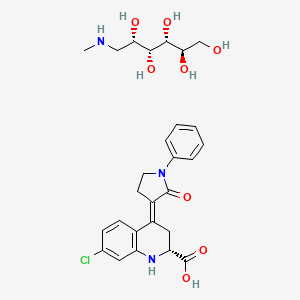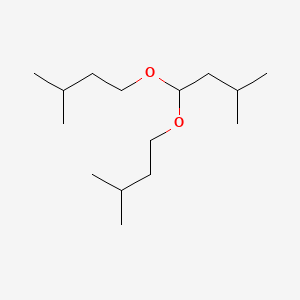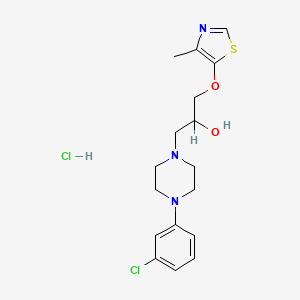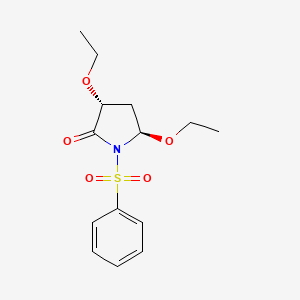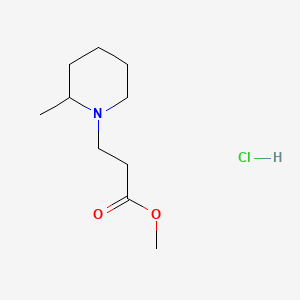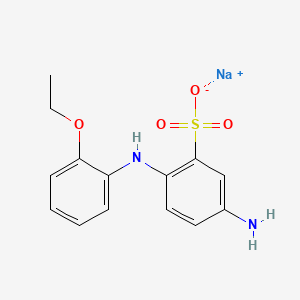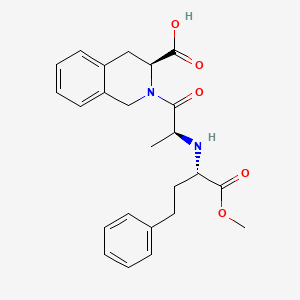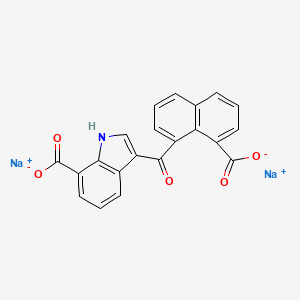
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)-, disodium salt is a complex organic compound with the molecular formula C21H11NNa2O5 and a molecular weight of 403.29528. This compound is known for its unique structure, which combines an indole ring with a naphthalene moiety, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)-, disodium salt typically involves multi-step organic reactions. The process begins with the preparation of the indole ring, followed by the introduction of the naphthalene moiety. The final step involves the formation of the disodium salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)-, disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)-, disodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-carboxylic acid
- 1H-Indole-5-carboxylic acid
Uniqueness
1H-Indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)-, disodium salt is unique due to its specific structural features, which combine an indole ring with a naphthalene moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
106141-33-7 |
|---|---|
Molekularformel |
C21H11NNa2O5 |
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
disodium;3-(8-carboxylatonaphthalene-1-carbonyl)-1H-indole-7-carboxylate |
InChI |
InChI=1S/C21H13NO5.2Na/c23-19(16-10-22-18-12(16)6-3-9-15(18)21(26)27)13-7-1-4-11-5-2-8-14(17(11)13)20(24)25;;/h1-10,22H,(H,24,25)(H,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
RYUZXMSMTRAMRD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CNC4=C3C=CC=C4C(=O)[O-])C(=CC=C2)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



